molecular formula C17H20N4O5 B5554621 2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide

2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide

Cat. No.: B5554621
M. Wt: 360.4 g/mol
InChI Key: JQJOFHXVWCHWAX-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide is a useful research compound. Its molecular formula is C17H20N4O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.14336975 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The compound is part of a broader class of chemicals that have been subject to various synthetic methodologies. For example, research on aromatic methoxy and methylenedioxy substituted compounds showcases novel synthesis techniques, highlighting the chemical flexibility and potential utility of these compounds in creating new molecules with specific properties (Pecherer, Sunbury, & Brossi, 1972). Such methodologies pave the way for the development of derivatives with enhanced or targeted functionalities, relevant for drug discovery and material science.

Biological Activities

Derivatives of the compound have been studied for their potential biological activities. For instance, triazole-based compounds have shown promise in various biological assays, including cytotoxicity assays and antimicrobial activities. The "Click one pot synthesis, spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assay of two newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles" study demonstrates the capacity of these compounds to engage in biological interactions, which could be foundational for developing new therapeutics (Ahmed et al., 2016).

Antimicrobial and Antitumor Potential

Certain derivatives exhibit significant antimicrobial and antitumor properties. For example, research on "Synthesis and anticancer evaluation of some new 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives" highlights the potential of these compounds in inhibiting cancer cell growth, offering pathways for novel anticancer drugs development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Novel Drug Candidates and Mechanisms of Action

The research also extends into novel drug candidates and their mechanisms of action against diseases. For example, studies on compounds like GSK189254 explore their role as histamine H3 receptor antagonists, demonstrating potential therapeutic effects for cognitive disorders and Alzheimer's disease (Medhurst et al., 2007). These findings underscore the compound's relevance in neuropharmacology and its potential to contribute to new treatments for neurological conditions.

Mechanism of Action

While the mechanism of action for the specific compound is not available, related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-1,2,4-triazol-1-yl]-N-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-24-9-15-19-20(8-16(22)18-11-3-2-4-11)17(23)21(15)12-5-6-13-14(7-12)26-10-25-13/h5-7,11H,2-4,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJOFHXVWCHWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.